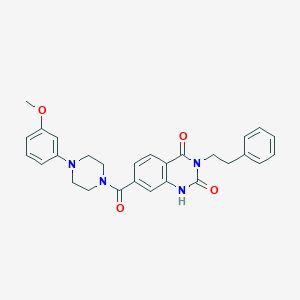![molecular formula C11H14N4O B11039686 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B11039686.png)
2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-1-ETHANAMINE is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the methoxyphenyl group in this compound adds to its potential biological activity and makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-[3-(3-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-1-ETHANAMINE can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as sodium azide, to form the triazole ring. The final step involves the alkylation of the triazole with an ethylamine derivative to yield the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[3-(3-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-1-ETHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the methoxy group, converting it to a hydroxyl group.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the triazole ring or the methoxy group, depending on the reaction conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
2-[3-(3-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-1-ETHANAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its triazole moiety, it is investigated for its potential use in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[3-(3-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-1-ETHANAMINE involves its interaction with specific molecular targets in the body. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in the compound’s antimicrobial or anticancer effects. The methoxyphenyl group may also contribute to the compound’s activity by enhancing its binding affinity to the target molecules .
Comparison with Similar Compounds
2-[3-(3-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-1-ETHANAMINE can be compared with other triazole derivatives, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a triazole ring and methoxyphenyl groups but differs in its overall structure and potential biological activities.
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenylethan-1-one: This compound has a similar triazole ring but includes a thioether linkage, which may alter its chemical and biological properties.
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H14N4O/c1-16-9-4-2-3-8(7-9)11-13-10(5-6-12)14-15-11/h2-4,7H,5-6,12H2,1H3,(H,13,14,15) |
InChI Key |
ANFLDPDPIGOERD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethylphenyl)-2-[5-oxo-2-(propylsulfanyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetamide](/img/structure/B11039626.png)
![N-[(E)-(1,3-benzoxazol-2-ylamino){[(4-chlorophenoxy)acetyl]amino}methylidene]-2-(4-chlorophenoxy)acetamide](/img/structure/B11039629.png)
![3-(3-bromophenyl)-5-(2-iodophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11039631.png)
![4-chloro-N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)benzamide](/img/structure/B11039633.png)
![1-[6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11039634.png)
![N-(3,4-Dichlorophenyl)-2-[1-(2-furylmethyl)-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B11039635.png)
![3-(4-chlorophenyl)-5-(2,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11039644.png)
![methyl 4-(4-ethylphenyl)-12-(4-methoxyphenyl)-10-methyl-3,5-dioxo-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-11-carboxylate](/img/structure/B11039648.png)

![1-[7-Amino-2-(4-fluorophenyl)-5-phenylimidazo[1,5-b]pyridazin-3-yl]ethanone](/img/structure/B11039655.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11039661.png)
![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039665.png)
![N-(2-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11039668.png)
